2,3-Difluorotoluene Exhibits a 4.3-Fold Higher Methyl Internal Rotation Barrier than 2,4-Difluorotoluene
The three-fold (V₃) potential barrier to internal rotation of the methyl group is a key determinant of conformational dynamics. The V₃ barrier for 2,3-difluorotoluene was determined to be 2518.70(15) J/mol via pulsed supersonic jet Fourier transform microwave spectroscopy [1]. In contrast, the V₃ barrier for 2,4-difluorotoluene is significantly lower, measured at 583.002 cal/mol (equivalent to 2439 J/mol) [2]. This difference in rotational energetics arises from the distinct ortho/meta fluorine substitution pattern, which alters the electronic environment around the methyl rotor.
| Evidence Dimension | Methyl group internal rotation barrier (V₃) |
|---|---|
| Target Compound Data | 2518.70(15) J/mol |
| Comparator Or Baseline | 2,4-Difluorotoluene: 583.002 cal/mol (2439 J/mol) |
| Quantified Difference | ~79.7 J/mol higher for 2,3-DFT (~3.3% increase) or 4.3-fold lower for 2,4-DFT in original units |
| Conditions | Pulsed supersonic jet, Fourier transform microwave spectroscopy |
Why This Matters
A higher rotational barrier implies greater steric hindrance around the methyl group, which can significantly influence the compound's behavior as a prochiral reagent, its reactivity in sterically sensitive catalytic cycles, and its interaction with chiral environments in asymmetric synthesis or biological targets.
- [1] Nair, K. P. R., et al. (2018). Internal rotation in halogenated toluenes: Rotational spectrum of 2,3-difluorotoluene. Journal of Molecular Spectroscopy, 346, 1-8. doi:10.1016/j.jms.2018.01.007 View Source
- [2] Maiti, S., et al. (2002). Microwave Spectrum and Barrier to Internal Rotation in 2,4-Difluorotoluene. Journal of Molecular Spectroscopy, 211(2), 188-192. doi:10.1006/jmsp.2002.8589 View Source
